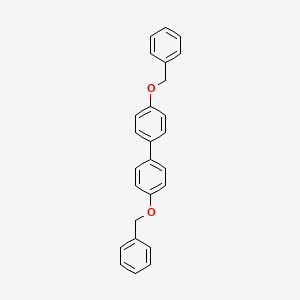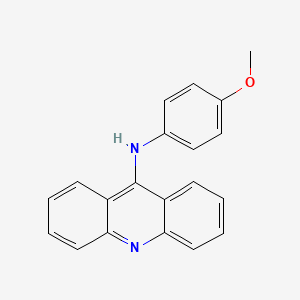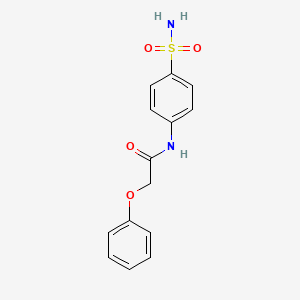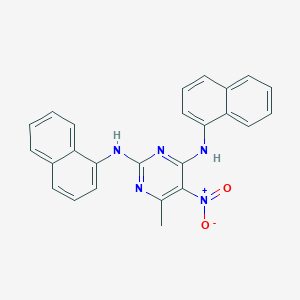
Dipropan-2-yl (1-aminoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE is a chemical compound with the molecular formula C9H22NO4P and a molecular weight of 239.25 g/mol . It is also known by its IUPAC name, diisopropyl (1-aminoethyl)phosphonate . This compound is part of the phosphonate family, which are stable analogs of phosphates and pyrophosphates characterized by carbon-phosphorus bonds .
Preparation Methods
The synthesis of BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE typically involves the reaction of diisopropyl phosphite with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE involves its interaction with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds . The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby interfering with biochemical pathways . This mechanism is similar to that of other phosphonates and bisphosphonates, which are known to inhibit enzymes in the mevalonate pathway .
Comparison with Similar Compounds
BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE can be compared with other similar compounds such as:
Diethyl (2-aminoethyl)phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
Bis(propan-2-yl) [(2-aminoethoxy)methyl]phosphonate: Contains an additional ethoxy group.
Hydroxy bisphosphonates: Known for their use in treating bone diseases.
The uniqueness of BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE lies in its specific structure, which imparts distinct chemical and biological properties compared to other phosphonates .
Properties
Molecular Formula |
C8H20NO3P |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylethanamine |
InChI |
InChI=1S/C8H20NO3P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-8H,9H2,1-5H3 |
InChI Key |
GQXKFOOSIREUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C)N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-chlorobenzohydrazide](/img/structure/B11706998.png)
![(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11707006.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)

![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)


![N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B11707038.png)

![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)


